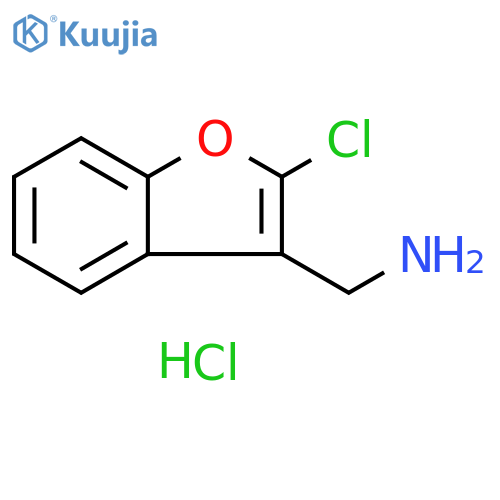

Cas no 2031259-15-9 ((2-chloro-1-benzofuran-3-yl)methanamine hydrochloride)

(2-chloro-1-benzofuran-3-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (2-chloro-1-benzofuran-3-yl)methanamine hydrochloride

-

- インチ: 1S/C9H8ClNO.ClH/c10-9-7(5-11)6-3-1-2-4-8(6)12-9;/h1-4H,5,11H2;1H

- InChIKey: OXTNCIZPZKPKPV-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(OC2=CC=CC=C12)Cl)N.Cl

(2-chloro-1-benzofuran-3-yl)methanamine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-311543-0.25g |

(2-chloro-1-benzofuran-3-yl)methanamine hydrochloride |

2031259-15-9 | 95% | 0.25g |

$509.0 | 2023-02-26 | |

| Enamine | EN300-311543-1.0g |

(2-chloro-1-benzofuran-3-yl)methanamine hydrochloride |

2031259-15-9 | 95% | 1g |

$0.0 | 2023-06-07 | |

| Enamine | EN300-311543-5.0g |

(2-chloro-1-benzofuran-3-yl)methanamine hydrochloride |

2031259-15-9 | 95% | 5.0g |

$2981.0 | 2023-02-26 | |

| A2B Chem LLC | AW32338-250mg |

(2-chloro-1-benzofuran-3-yl)methanamine hydrochloride |

2031259-15-9 | 95% | 250mg |

$571.00 | 2024-04-20 | |

| 1PlusChem | 1P01BV3M-100mg |

(2-chloro-1-benzofuran-3-yl)methanamine hydrochloride |

2031259-15-9 | 95% | 100mg |

$430.00 | 2025-03-19 | |

| A2B Chem LLC | AW32338-1g |

(2-chloro-1-benzofuran-3-yl)methanamine hydrochloride |

2031259-15-9 | 95% | 1g |

$1119.00 | 2024-04-20 | |

| 1PlusChem | 1P01BV3M-5g |

(2-chloro-1-benzofuran-3-yl)methanamine hydrochloride |

2031259-15-9 | 95% | 5g |

$3348.00 | 2025-03-19 | |

| 1PlusChem | 1P01BV3M-500mg |

(2-chloro-1-benzofuran-3-yl)methanamine hydrochloride |

2031259-15-9 | 95% | 500mg |

$928.00 | 2025-03-19 | |

| A2B Chem LLC | AW32338-50mg |

(2-chloro-1-benzofuran-3-yl)methanamine hydrochloride |

2031259-15-9 | 95% | 50mg |

$286.00 | 2024-04-20 | |

| 1PlusChem | 1P01BV3M-2.5g |

(2-chloro-1-benzofuran-3-yl)methanamine hydrochloride |

2031259-15-9 | 95% | 2.5g |

$2273.00 | 2025-03-19 |

(2-chloro-1-benzofuran-3-yl)methanamine hydrochloride 関連文献

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616

-

Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271

-

Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885

-

10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

(2-chloro-1-benzofuran-3-yl)methanamine hydrochlorideに関する追加情報

Comprehensive Overview of (2-chloro-1-benzofuran-3-yl)methanamine hydrochloride (CAS No. 2031259-15-9)

(2-chloro-1-benzofuran-3-yl)methanamine hydrochloride (CAS No. 2031259-15-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its benzofuran core structure, is widely studied for its potential applications in medicinal chemistry and drug development. Researchers are particularly interested in its unique molecular framework, which combines a chloro-substituted benzofuran with an amine hydrochloride moiety, offering versatile reactivity and functionalization opportunities.

The growing interest in benzofuran derivatives like (2-chloro-1-benzofuran-3-yl)methanamine hydrochloride stems from their relevance in designing bioactive molecules. Recent trends in drug discovery highlight the importance of heterocyclic compounds, with benzofuran scaffolds being a focal point due to their pharmacological properties. Users frequently search for terms such as "benzofuran synthesis," "amine hydrochloride applications," and "chloro-substituted heterocycles," reflecting the compound's scientific and industrial significance.

One of the key advantages of 2031259-15-9 lies in its potential as a building block for small-molecule therapeutics. The chloro and amine functional groups provide reactive sites for further modifications, enabling the creation of libraries of derivatives for biological screening. This aligns with current research trends focusing on fragment-based drug design and high-throughput screening, where structurally diverse compounds are essential for identifying novel drug candidates.

In addition to its pharmaceutical applications, (2-chloro-1-benzofuran-3-yl)methanamine hydrochloride is also explored in material science. The benzofuran core is known for its optoelectronic properties, making it a candidate for developing organic semiconductors and fluorescent materials. Searches related to "benzofuran-based materials" and "organic electronic compounds" underscore the interdisciplinary relevance of this compound.

From a synthetic chemistry perspective, the preparation of 2031259-15-9 involves multi-step organic transformations, often starting from readily available benzofuran precursors. Optimizing the yield and purity of this compound is a common topic in academic and industrial laboratories, with researchers frequently inquiring about "efficient synthesis of chloro-benzofuran amines" and "purification techniques for hydrochloride salts."

Quality control and analytical characterization of (2-chloro-1-benzofuran-3-yl)methanamine hydrochloride are critical for ensuring its suitability in research and development. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to verify the compound's identity and purity. These methods align with the increasing demand for "analytical validation of pharmaceutical intermediates" and "quality assurance in chemical synthesis," as seen in recent search engine queries.

The stability and storage conditions of CAS No. 2031259-15-9 are also topics of interest. Proper handling, including protection from moisture and light, is essential to maintain the compound's integrity. This aspect resonates with frequently searched terms like "storage of amine hydrochlorides" and "handling hygroscopic compounds," highlighting the practical considerations in laboratory settings.

Looking ahead, the continued exploration of (2-chloro-1-benzofuran-3-yl)methanamine hydrochloride is expected to yield new insights into its applications. Whether in drug discovery, material science, or synthetic methodology development, this compound represents a valuable tool for researchers. Its versatility and relevance to cutting-edge scientific inquiries ensure that it remains a subject of ongoing investigation and innovation.

2031259-15-9 ((2-chloro-1-benzofuran-3-yl)methanamine hydrochloride) 関連製品

- 2228344-35-0(1-(4-methoxynaphthalen-1-yl)cyclopropan-1-ol)

- 866319-00-8(5-Fluoro-1H-pyrrolo[2,3-b]pyridine)

- 402944-69-8(2-(2-naphthylmethylsulfanyl)-1H-benzimidazole)

- 1235679-22-7(3-chloro-N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)benzamide)

- 2097924-16-6(4-cyclopropylidene-1-(1-methyl-1H-pyrazol-4-yl)sulfonylpiperidine)

- 1806725-36-9(Methyl 2-iodo-6-methoxy-5-(trifluoromethoxy)pyridine-3-carboxylate)

- 2137582-84-2(2-Benzofurancarboxylic acid, 7-ethyl-2,3-dihydro-, methyl ester)

- 2993-71-7(Naphthalene, 2,3-difluoro-)

- 1790196-99-4(1-(6-cyclopropylpyrimidin-4-yl)-N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide)

- 52920-04-4(1,1,1-trifluoro-3-(4-methylpyridin-2-yl)propan-2-one)